molecular formula C10H10BrNO B8641935 1H-Inden-1-one, 5-bromo-2,3-dihydro-, O-methyloxime

1H-Inden-1-one, 5-bromo-2,3-dihydro-, O-methyloxime

Cat. No. B8641935
M. Wt: 240.10 g/mol
InChI Key: JAVMRYUQNRFNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Inden-1-one, 5-bromo-2,3-dihydro-, O-methyloxime is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Inden-1-one, 5-bromo-2,3-dihydro-, O-methyloxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Inden-1-one, 5-bromo-2,3-dihydro-, O-methyloxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-N-methoxy-2,3-dihydroinden-1-imine

InChI

InChI=1S/C10H10BrNO/c1-13-12-10-5-2-7-6-8(11)3-4-9(7)10/h3-4,6H,2,5H2,1H3

InChI Key

JAVMRYUQNRFNMQ-UHFFFAOYSA-N

Canonical SMILES

CON=C1CCC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-1-indanone and O-methylhydroxylamine hydrochloride were combined in pyridine and stirred at ambient temperature for 16 hours. The mixture was concentrated under reduced pressure and the residue was suspended in diethyl ether. The suspension was filtered and the filter cake was washed with diethyl ether. The filtrate was washed with water, 1N HCl, water, and concentrated to provide the title compound. 1H NMR (300 MHz, d6-DMSO) 7.63 (m, 2H), 7.48 (m, 2H), 3.90 (s, 3H), 3.00 (m, 2H), 2.80 (m, 2H); MS (DCI/NH3) m/e 240 (M+H)+.
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Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-indanone (100 g, 0.474 mol) in ethanol (650 ml) under argon was added methoxylamine hydrochloride (198 g, 2.38 mol) and pyridine (125 ml). The mixture was refluxed for 2.5 hours, cooled to room temperature and poured into saturated aqueous sodium hydrogen carbonate solution. The mixture was then extracted with ethyl acetate and the organic phase dried (Na2SO4) and then concentrated in vacuo. The crude material was recrystallised from isopropanol to furnish the title compound, (110 g, 97%), as a brown solid; 1H NMR (CDCl3) 7.52 (1H, d, J 8.3 Hz), 7.43 (1H, d, J 1 Hz), 7.35 (1H, dd, J 8.3, 1 Hz), 3.97 (3H, s), 2.99 (2H, m), 2.85 (2H, m).
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97%

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